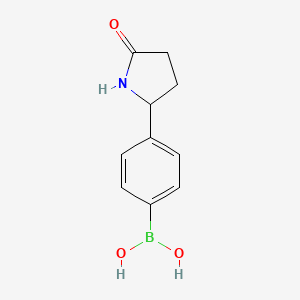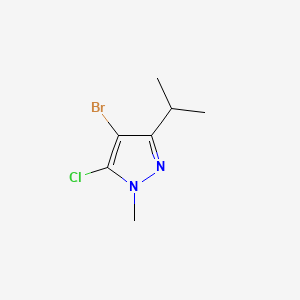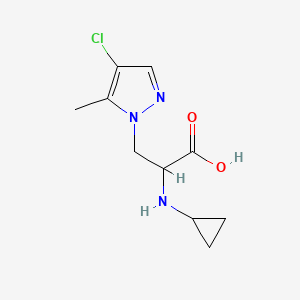
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a chlorine and methyl group, and a propanoic acid moiety linked to a cyclopropylamino group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorine and methyl groups via halogenation and alkylation reactions. The final step involves the coupling of the pyrazole derivative with a cyclopropylamine and subsequent carboxylation to form the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of the chlorine group or reduction of the pyrazole ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
科学研究应用
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)propanoic acid
- 3-(4-Chloro-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid
- 3-(4-Methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid
Uniqueness
3-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(cyclopropylamino)propanoic acid is unique due to the presence of both the chlorine and methyl groups on the pyrazole ring, as well as the cyclopropylamino substitution on the propanoic acid moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
属性
分子式 |
C10H14ClN3O2 |
|---|---|
分子量 |
243.69 g/mol |
IUPAC 名称 |
3-(4-chloro-5-methylpyrazol-1-yl)-2-(cyclopropylamino)propanoic acid |
InChI |
InChI=1S/C10H14ClN3O2/c1-6-8(11)4-12-14(6)5-9(10(15)16)13-7-2-3-7/h4,7,9,13H,2-3,5H2,1H3,(H,15,16) |
InChI 键 |
WHJAMZHEZLSACM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NN1CC(C(=O)O)NC2CC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


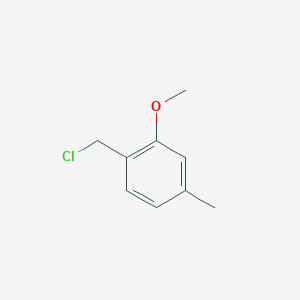
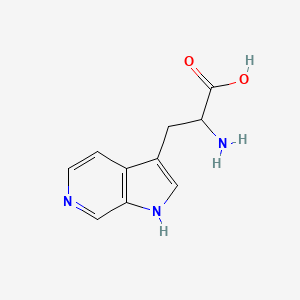
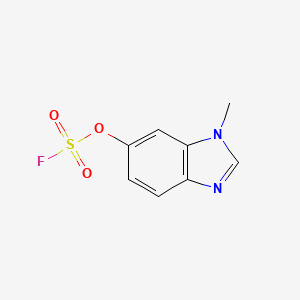
![8-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13555754.png)
![8-(Naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13555771.png)

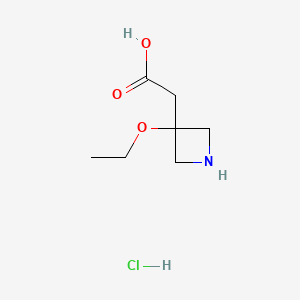
![3-Nitropyrazolo[1,5-a]pyrazine-4-carboxylicacid](/img/structure/B13555786.png)
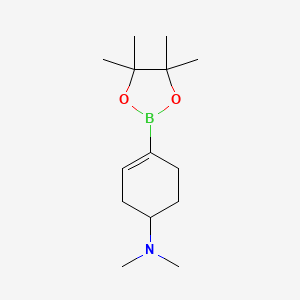
![tert-butyl (3S,3aS,6aR)-3-hydroxy-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B13555800.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13555807.png)

